![molecular formula C11H13N3OS B2551270 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine CAS No. 1247761-19-8](/img/structure/B2551270.png)
2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine
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Overview
Description
“2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine” is a chemical compound with the molecular formula C11H13N3OS . It has been studied for its potential in the field of medicinal chemistry, particularly as an inhibitor of certain protein kinases .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives, such as “2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine”, often involves multi-step processes. For instance, one study reported the synthesis of similar compounds in 1-2 steps from a readily available chloro intermediate . Another study reported the synthesis of thienopyrimidine derivatives via the reaction of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbohydrazide with different carbonyl compounds .
Molecular Structure Analysis
The molecular structure of “2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine” is characterized by a thieno[2,3-d]pyrimidin-4-yloxy group attached to a pyrrolidine ring via a methylene bridge . The thieno[2,3-d]pyrimidine moiety is a bicyclic heteroaromatic system containing a thiophene ring fused with a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving “2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine” and similar compounds are typically centered around the thieno[2,3-d]pyrimidine core. These reactions often involve nucleophilic substitutions, intramolecular nucleophilic additions, and other transformations .
Scientific Research Applications
- Thieno[3,2-d]pyrimidines exhibit promising anticancer potential. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxic effects against cancer cell lines. For instance, compounds like (IIIa) and (VIIIa) demonstrated significant activity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells . Further investigations explore the mechanistic basis of their action and potential clinical applications.
Anticancer Properties
Mechanism of Action
The mechanism of action of “2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine” and similar compounds often involves the inhibition of certain protein kinases. For instance, some thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the PI3K lipid kinase, which is involved in cancer progression .
properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-10-9-3-5-16-11(9)14-7-13-10/h3,5,7-8,12H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPSBEGBDLLJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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